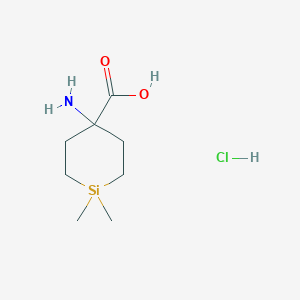

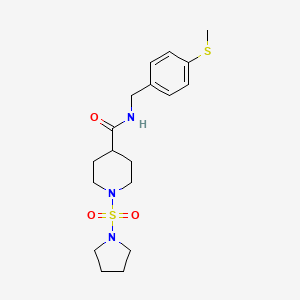

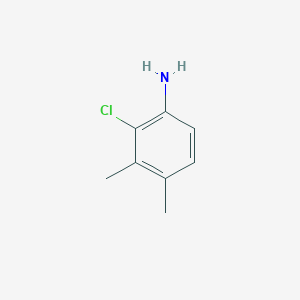

![molecular formula C11H14N2O3S B2757175 ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate CAS No. 21582-67-2](/img/structure/B2757175.png)

ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are a class of compounds that have been synthesized and studied for their diverse biological activities . They are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrimidine ring, which can adopt different conformations . The exact structure would depend on the specific substituents attached to the pyrimidine ring.Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The exact reactions would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of a sulfur atom in the pyrimidine ring could influence the oxidative processes in the organism .科学的研究の応用

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction, an acid-catalyzed three-component reaction, plays a pivotal role in the synthesis of highly functionalized heterocycles. Ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate (referred to as LaSOM® 293 ) was synthesized using the Biginelli reaction as a key step. This compound serves as a core scaffold for further modifications and derivatization .

Anticancer Potential

The structural diversity of 2,4-dihydropyrimidinones (DHPMs) allows for their investigation as potential anticancer agents. Monastrol, a DHPM derivative, acts as a kinesin-5 inhibitor, disrupting genetic material separation during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

Antimicrobial and Antifungal Properties

Ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate and related DHPMs exhibit antimicrobial and antifungal activities. These compounds have been evaluated against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger .

Antioxidant and Anti-Inflammatory Effects

Certain DHPMs, including LaSOM® 293, demonstrate antioxidant properties. Their ability to scavenge free radicals makes them potential candidates for combating oxidative stress-related diseases. Additionally, DHPMs may modulate inflammatory pathways, contributing to their anti-inflammatory effects .

Antiviral Activity

While further studies are needed, some DHPMs, including LaSOM® 293, exhibit antiviral potential. Their mechanisms of action may involve interference with viral replication or entry .

Other Applications

Beyond the mentioned fields, DHPMs have been investigated for their antipyretic, antidiabetic, and antiallergic properties. Researchers continue to explore their potential in drug development .

作用機序

Target of Action

It is known that similar compounds, such as 2-thio-containing pyrimidines and their condensed analogs, possess diverse biological activities . These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the introduction of a thiol group in similar compounds provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism . This suggests that the compound may interact with its targets in a way that influences these processes.

Biochemical Pathways

These could potentially include pathways related to oxidative stress, inflammation, pain perception, blood pressure regulation, anxiety, memory, seizure activity, microbial growth, fungal growth, plant growth, viral replication, and cancer cell proliferation .

Result of Action

These could potentially include effects on oxidative stress, inflammation, pain perception, blood pressure regulation, anxiety, memory, seizure activity, microbial growth, fungal growth, plant growth, viral replication, and cancer cell proliferation .

Action Environment

It is known that the biological activity of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or receptors .

将来の方向性

特性

IUPAC Name |

ethyl 2-(2-oxo-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-16-9(14)6-13-8-5-3-4-7(8)10(17)12-11(13)15/h2-6H2,1H3,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRZNLMWVWMIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(CCC2)C(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

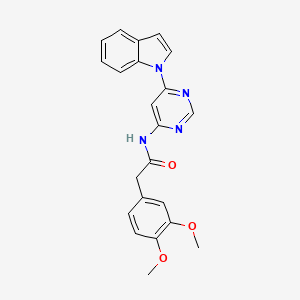

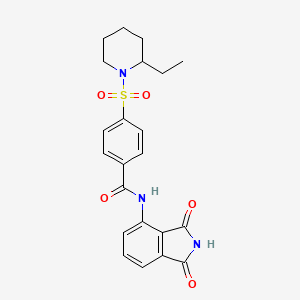

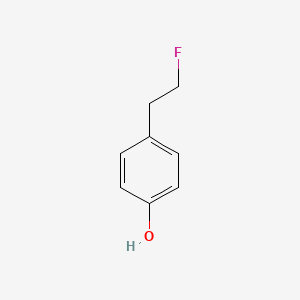

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)

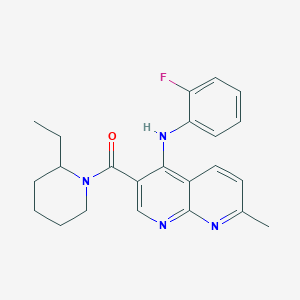

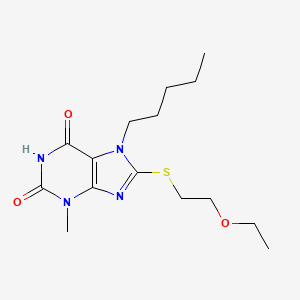

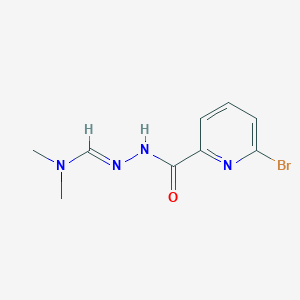

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)

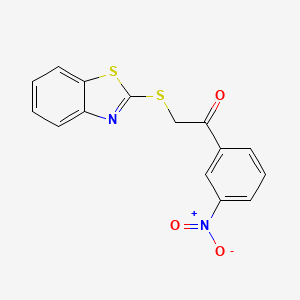

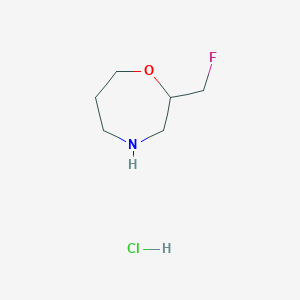

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)